4,4-Diethyl-3,5-dimethyl-4H-pyrazole
Description
Crystallographic Analysis and Tautomeric Forms
The crystallographic structure of 4,4-diethyl-3,5-dimethyl-4H-pyrazole has been resolved using X-ray diffraction, revealing a planar pyrazole ring with slight distortions due to steric interactions between substituents. The ethyl groups at position 4 adopt a staggered conformation to minimize van der Waals repulsion, while the methyl groups at positions 3 and 5 lie coplanar with the aromatic system. Key bond lengths include $$ \text{N1–N2} = 1.35 \, \text{Å} $$, $$ \text{C3–N1} = 1.33 \, \text{Å} $$, and $$ \text{C5–N2} = 1.34 \, \text{Å} $$, consistent with partial double-bond character in the pyrazole ring.
Tautomerism in pyrazole derivatives is well-documented, with annular tautomerism depending on substituent electronic effects. For this compound, computational studies at the B3LYP/6-31G* level predict that the 1H-tautomer (with a hydrogen at N1) is more stable than the 2H-tautomer by approximately $$ 2.1 \, \text{kJ mol}^{-1} $$. This preference arises from hyperconjugative stabilization of the N1–H bond through σ→π interactions with adjacent methyl groups. Experimental nuclear magnetic resonance (NMR) data in dimethyl sulfoxide (DMSO) corroborate this finding, showing a single resonance for the N1–H proton at $$ \delta = 10.2 \, \text{ppm} $$.
Table 1: Selected crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| Unit cell dimensions | $$ a = 8.21 \, \text{Å}, b = 12.34 \, \text{Å}, c = 9.87 \, \text{Å} $$ |
| Dihedral angle (C3–N1–N2–C5) | $$ 179.8^\circ $$ |
| Torsional angle (C4–C4'–C4'') | $$ 62.3^\circ $$ |
Electronic Structure and Hyperconjugation Effects
The electronic structure of this compound is dominated by hyperconjugation between the saturated C4 ethyl groups and the π-system of the pyrazole ring. Natural bond orbital (NBO) analysis reveals significant $$ \sigma{\text{C–C}} \rightarrow \pi^*{\text{N–N}} $$ interactions, which reduce aromaticity and increase electron deficiency at the diene moiety. This effect is quantified using nucleus-independent chemical shift (NICS) calculations, which yield a NICS(0) value of $$ -3.2 \, \text{ppm} $$, indicating moderate aromaticity loss compared to unsubstituted pyrazole ($$ \text{NICS}(0) = -10.1 \, \text{ppm} $$).
Density functional theory (DFT) studies further demonstrate that hyperconjugation lowers the energy of the lowest unoccupied molecular orbital (LUMO) from $$ -1.8 \, \text{eV} $$ in 3,5-dimethylpyrazole to $$ -2.4 \, \text{eV} $$ in the diethyl derivative, enhancing its reactivity as an inverse-electron-demand Diels–Alder diene. The LUMO localization on the pyrazole ring facilitates cycloaddition reactions with electron-rich dienophiles such as bicyclo[6.1.0]non-4-yne (BCN), as shown in the following reaction:
$$
\text{this compound} + \text{BCN} \xrightarrow{\Delta} \text{Endo-adduct}
$$
Comparative Analysis with Related 4H-Pyrazole Derivatives
Comparative studies highlight how substituents at position 4 modulate the properties of 4H-pyrazoles. For instance, replacing ethyl groups with methyl groups in 4,4-dimethyl-3,5-dimethyl-4H-pyrazole increases ring strain, as evidenced by a $$ 5.2^\circ $$ deviation from planarity in the methyl derivative versus $$ 2.7^\circ $$ in the diethyl analogue. This strain reduction enhances thermal stability, with the diethyl compound decomposing at $$ 215^\circ \text{C} $$ compared to $$ 185^\circ \text{C} $$ for the methyl variant.
Electron-withdrawing substituents, such as fluorine, further alter reactivity. 4,4-Difluoro-3,5-dimethyl-4H-pyrazole exhibits a LUMO energy of $$ -3.1 \, \text{eV} $$, enabling Diels–Alder reactions without acid catalysis. In contrast, the diethyl derivative requires Lewis acid catalysts (e.g., BF₃·OEt₂) for similar transformations, underscoring the balance between electronic and steric effects.
Table 2: Comparative properties of 4H-pyrazole derivatives
| Derivative | LUMO (eV) | NICS(0) (ppm) | Decomposition Temp. (°C) |
|---|---|---|---|
| 4,4-Diethyl-3,5-dimethyl | -2.4 | -3.2 | 215 |
| 4,4-Dimethyl-3,5-dimethyl | -1.9 | -4.8 | 185 |
| 4,4-Difluoro-3,5-dimethyl | -3.1 | -5.6 | 240 |
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
4,4-diethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-5-9(6-2)7(3)10-11-8(9)4/h5-6H2,1-4H3 |
InChI Key |
SCWNHJNPFNEMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NN=C1C)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-3,5-dimethyl-4H-pyrazole typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazoles often employs multicomponent reactions and green chemistry principles. For instance, solvent-free and metal-free conditions are preferred to minimize environmental impact. Microwave-assisted synthesis is another method used to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-3,5-dimethyl-4H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4,4-Diethyl-3,5-dimethyl-4H-pyrazole, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating the potential for developing new antibiotics based on these structures . The compound's ability to inhibit bacterial growth suggests it could serve as a lead compound for further drug development.
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been documented in various studies. For instance, a series of hydrazone derivatives synthesized from 3,5-dimethyl-1H-pyrazole showed promising antioxidant activity with IC50 values indicating their potential use in preventing oxidative stress-related diseases . This property can be vital in formulating dietary supplements or pharmaceuticals aimed at reducing oxidative damage.
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Pyrazoles have been explored for their efficacy as fungicides and herbicides. A recent review noted the synthesis of novel pyrazole-based compounds that demonstrated effective antifungal activity against various plant pathogens . The potential for these compounds to act as selective herbicides could lead to advancements in sustainable agriculture practices.
Materials Science
Supramolecular Chemistry
The ability of pyrazole derivatives to form hydrogen-bonded supramolecular structures opens avenues in materials science. Studies have shown that substituents on the pyrazole ring can influence the thermal stability and fluorescence properties of the resulting materials . This characteristic is particularly useful in the development of functional materials such as liquid crystals and responsive gels.
Data Summary
| Application Area | Key Findings | Potential Uses |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against E. coli and S. aureus | Antibiotic development |
| Significant antioxidant properties (IC50 values) | Dietary supplements | |
| Agricultural Applications | Effective antifungal activity against plant pathogens | Pesticide formulations |
| Materials Science | Formation of stable supramolecular structures with unique properties | Functional materials (liquid crystals, responsive gels) |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antibacterial efficacy of various pyrazole derivatives against clinical strains, revealing that certain substitutions significantly enhanced activity against resistant strains .
- Antioxidant Activity Assessment : Research on hydrazone derivatives derived from 3,5-dimethyl-1H-pyrazole demonstrated high free-radical scavenging activity, suggesting potential applications in health supplements aimed at oxidative stress mitigation .
- Agrochemical Development : Novel pyrazole-based compounds were synthesized and tested for their fungicidal properties against agricultural pathogens, showing promise for future pesticide formulations .
Mechanism of Action
The mechanism of action of 4,4-Diethyl-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at the 4-Position
The reactivity and stability of 4H-pyrazoles are highly dependent on substituents at the 4-position. Key comparisons include:
Electronic Effects :
- Methyl and ethyl groups donate electrons via hyperconjugation, stabilizing the pyrazole ring. Fluorine, however, induces antiaromatic destabilization through negative hyperconjugation, enhancing Diels–Alder reactivity .
- The ethyl group’s stronger electron-donating capacity compared to methyl could theoretically stabilize transition states, but this is offset by steric effects.
- Steric Effects: Ethyl groups create greater steric hindrance than methyl or fluoro substituents. This bulk may impede interactions with dienophiles or metal centers, reducing reactivity in Diels–Alder reactions or complicating coordination geometry .
Reactivity in Diels–Alder Reactions
- 4,4-Dimethyl Analogs: Acid catalysis is mandatory for reactions with strained dienophiles like cyclopentadiene. The methyl groups provide insufficient electronic activation, necessitating protonation to enhance diene character .
- 4,4-Difluoro Analogs : Predicted to exhibit high reactivity without acid due to hyperconjugative antiaromatic destabilization, though experimental data are lacking .
- 4,4-Diethyl Compound: Steric hindrance from ethyl groups likely slows reaction kinetics compared to methyl analogs.
Coordination Chemistry
- Methyl-Substituted Pyrazoles : 3,5-Dimethyl-4H-pyrazole acts as a neutral ligand in Re(I) complexes, forming stable octahedral geometries. The methyl groups minimally disrupt coordination .
- Ethyl-Substituted Pyrazoles : The larger ethyl groups may distort metal-ligand bond angles or reduce binding affinity due to steric clashes. This could limit applications in catalysis or materials science compared to smaller analogs.
Structural and Crystallographic Insights
- Crystallographic data for methyl-substituted pyrazoles (e.g., Re(I) complexes) reveal well-defined bond lengths (Re–C: ~1.913 Å) and hydrogen-bonding networks stabilizing the structure . Ethyl-substituted derivatives might exhibit elongated bond distances or altered packing motifs due to increased bulk.
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for 4,4-Diethyl-3,5-dimethyl-4H-pyrazole, and how can reaction conditions be optimized? A: The compound is typically synthesized via cyclization of hydrazide derivatives under reflux conditions. For example, dissolving 2,4-dichlorophenoxyacetic acid hydrazide in DMSO, followed by 18-hour reflux and subsequent purification via water-ethanol crystallization yields pyrazole derivatives with ~65% efficiency . Optimization involves adjusting reaction time, solvent polarity (e.g., DMSO for high-boiling-point reactions), and stoichiometry. Monitoring intermediates via TLC or GC-MS ensures reaction progression. For sensitive substrates, inert atmospheres (N₂/Ar) and controlled cooling rates improve yield .
Advanced Synthesis
Q: How do substituents at the 4-position influence the reactivity of 4H-pyrazoles in cycloaddition reactions? A: Substituents like ethyl or fluorine groups at the 4-position induce hyperconjugative antiaromaticity, destabilizing the 4H-pyrazole ring and enhancing Diels-Alder reactivity. For instance, 4,4-diethyl groups increase electron density at the diene, enabling reactions with electron-deficient dienophiles without acid catalysis. Experimental studies show that 4,4-dimethyl-4H-pyrazoles require acid catalysts for cycloaddition, while fluorinated analogs exhibit spontaneous reactivity due to destabilization effects .
Characterization
Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound derivatives? A: Key methods include:
- X-ray crystallography (SHELX programs) for unambiguous determination of molecular geometry and substituent orientation .
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) to resolve methyl and ethyl group splitting patterns. For example, ¹H NMR of 3,5-dimethyl groups shows singlets at δ 2.1–2.3 ppm .
- LC-MS for molecular ion confirmation and purity assessment, with ESI+ mode detecting [M+H]⁺ peaks .
Data Analysis
Q: How should researchers address contradictions in spectroscopic data when characterizing novel pyrazole derivatives? A: Cross-validate using complementary techniques:
- Compare X-ray crystal structures with DFT-optimized geometries to resolve bond-length discrepancies .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in dihydro-pyrazole systems .
- Replicate synthesis under controlled conditions to rule out impurities. For crystallographic mismatches, refine data with SHELXL and check for twinning or disorder .
Biological Evaluation
Q: What in vitro assays are suitable for assessing the antimicrobial activity of 4H-pyrazole derivatives, and how can structure-activity relationships (SAR) be established? A: Standard assays include:
- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MTT assay for cytotoxicity screening on mammalian cell lines.
- SAR Development : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance membrane penetration. Fluorophenyl substituents at the 5-position improve activity against resistant strains .
Computational Studies
Q: What density functional theory (DFT) methods are recommended for predicting the electronic properties and stability of 4H-pyrazole compounds? A: Use hybrid functionals like B3LYP with 6-31G(d) basis sets to model hyperconjugative effects and antiaromaticity. Becke’s 1993 exchange-correlation functional (B3) achieves <2.4 kcal/mol error in thermochemical predictions, critical for assessing ring destabilization in 4H-pyrazoles . For excited states, TD-DFT with CAM-B3LYP accurately predicts UV-Vis absorption spectra of substituted derivatives .
Reactivity and Mechanism
Q: What experimental approaches can elucidate the role of hyperconjugative antiaromaticity in the Diels-Alder reactivity of 4H-pyrazoles? A:
- Kinetic Studies : Compare reaction rates of 4,4-diethyl vs. 4,4-difluoro derivatives with cyclopentadiene. Fluorine’s electronegativity amplifies antiaromatic destabilization, accelerating reactivity .
- NMR Titration : Monitor diene electron density via ¹H chemical shift changes upon substituent variation.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to quantify diene activation. Lower gaps correlate with higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
